molecular formula C21H22N2O2 B119455 (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] CAS No. 150529-93-4

(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

Cat. No. B119455
M. Wt: 334.4 g/mol
InChI Key: JTNVCJCSECAMLD-ROUUACIJSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reaction conditions, and the yield of the final product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

Asymmetric Catalysis

  • The CuCl–(S)-(−)-2,2′-isopropylidenebis(4-phenyl-2-oxazoline) catalyst has been used in asymmetric oxidative coupling reactions, showing high cross-coupling selectivity and moderate enantioselectivity (Temma & Habaue, 2005).

Enantioselective Synthesis

  • Extended aryl-substituted bisoxazoline ligands, including variants of 2,2'-isopropylidenebis(1,3-oxazolines), have been synthesized and evaluated for their enantioselective properties in various asymmetric catalytic reactions (Lingen et al., 2005).

Structural Analysis of Copper Complexes

  • The structure of bis(oxazoline)copper(II) complexes, including those based on the (-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline] ligand, has been studied using EPR and ENDOR spectroscopy. The influence of different counterions on these structures was significant (Owen et al., 2012).

Polymer Synthesis

  • The CuCl-2,2′-isopropylidenebis(4-phenyl-2-oxazoline) catalyst was used in the oxidative coupling polymerization of triphenylamine derivatives, leading to the synthesis of hyperbranched polymers with high cross-coupling selectivity (Temma & Habaue, 2008).

Asymmetric Oxidative Cross-Coupling

  • Cu(I)-catalyzed asymmetric oxidative cross-coupling reactions with 2-naphthol derivatives using the copper(I)-(S)-(−)-isopropylidenebis(4-phenyl-2-oxazoline) catalyst have been explored, demonstrating high selectivity and good yield (Temma, Hatano, & Habaue, 2006).

NMR Shift Reagent

  • The chiral borate counteranion bis[(R)-1,1′-bi-2-naphtholato]borate has been used as a chiral 1H NMR shift reagent for cationic copper(I) complexes, including those with 2,2′-isopropylidenebis(4-phenyl-2-oxazoline) ligands (Llewellyn & Arndtsen, 2003).

Safety And Hazards

This would involve looking at the compound’s toxicity, both acute (short-term) and chronic (long-term). It would also look at any safety precautions that need to be taken when handling the compound.


Future Directions

This would involve a discussion of areas where further research could be beneficial. This could include potential applications of the compound, or areas where our understanding of its properties is still incomplete.


properties

IUPAC Name

(4R)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVCJCSECAMLD-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

CAS RN

150529-93-4
Record name Ph-box, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150529934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PH-BOX, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG7P67W7W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
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(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
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(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
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(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Reactant of Route 5
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Reactant of Route 6
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

Citations

For This Compound
30
Citations
JM Fraile, JI Garcı́a, JA Mayoral, T Tarnai, MA Harmer - Journal of Catalysis, 1999 - Elsevier
Several bis(oxazoline)–copper complexes have been supported by cation exchange in nafion and nafion–silica nanocomposite. The catalytic performance of these solids and that of the …
Number of citations: 93 www.sciencedirect.com
MI Burguete, JM Fraile, JI García… - Organic …, 2000 - ACS Publications
Bis(oxazolines) are easily immobilized by functionalization of the central methylene bridge with polymerizable groups and subsequent polymerization. Polymers are transformed into …
Number of citations: 140 pubs.acs.org
KYA Sin - 2021 - theses.lib.polyu.edu.hk
The synthesis of amides is of a great importance for manufacturing of many bioactive natural products and pharmaceutical compounds. Amides are commonly prepared by the coupling …
Number of citations: 2 theses.lib.polyu.edu.hk
C Christensen, K Juhl, RG Hazell… - The Journal of Organic …, 2002 - ACS Publications
The catalytic enantioselective Henry reaction of α-keto esters with nitromethane has been developed. The reaction conditions have been optimized by the screening of different chiral …
Number of citations: 302 pubs.acs.org
K Nakama, S Seki, S Kanemasa - Tetrahedron letters, 2002 - Elsevier
Conjugate addition reactions of aldoximes to 3-crotonoyl-2-oxazolidinone and to 1-crotonoyl-3-phenyl-2-imidazolidinone are accelerated in the presence of a catalytic amount of Lewis …
Number of citations: 55 www.sciencedirect.com
MJ Fernández, JM Fraile, JI García, JA Mayoral… - Topics in …, 2000 - Springer
Bis(oxazoline)–copper complexes can be immobilized by cationic exchange or a covalent bond to the support. In the first strategy the co-ordination properties of the solid counterion …
Number of citations: 50 link.springer.com
N Halland, T Velgaard… - The Journal of Organic …, 2003 - ACS Publications
The catalytic direct Michael addition of cyclic 1,3-dicarbonyl compounds and enamines to unsaturated 2-ketoesters is presented. A series of different 4-hydroxycoumarins, 4-hydroxy-6-…
Number of citations: 129 pubs.acs.org
L Belding, SR Chemler, T Dudding - The Journal of organic …, 2013 - ACS Publications
The origin of the enantioselectivity in the [Cu(R,R)-Ph-box](OTf) 2 -catalyzed intramolecular aminooxygenation of N-sulfonyl-2-allylanilines and 4-pentenylsulfonamides to afford chiral …
Number of citations: 23 pubs.acs.org
M Durini, E Russotto, L Pignataro… - European Journal of …, 2012 - Wiley Online Library
A new class of oxazoline ligands, named SupraBox, was studied. These ligands possess an additional urea functionality to generate supramolecular bidentate ligands in transition‐…
H Cruz, G Aguirre, D Madrigal, D Chávez… - Tetrahedron …, 2016 - Elsevier
The successful enantioselective Henry reaction of nitromethane to brominated and fluorinated benzaldehydes was achieved using a chiral bisoxazoline (unbridged)–Cu(II) complex as …
Number of citations: 13 www.sciencedirect.com

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